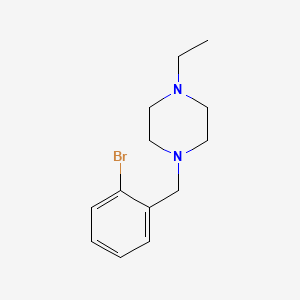

1-(2-Bromobenzyl)-4-ethylpiperazine

描述

Contextual Significance of Piperazine-Containing Scaffolds in Modern Chemical Research

The piperazine (B1678402) moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone in drug design and discovery. bohrium.comtandfonline.com It is considered a "privileged scaffold" because its structure is a recurring feature in a multitude of approved drugs with a wide array of therapeutic applications. researchgate.net The presence of the piperazine ring can significantly influence a molecule's pharmacokinetic properties, such as improving water solubility and oral bioavailability, which are critical for a drug's effectiveness. bohrium.comresearchgate.net

Overview of Current Research Trajectories in Novel Heterocyclic Compound Discovery

The discovery of new heterocyclic compounds remains a vibrant and essential area of pharmaceutical research. numberanalytics.commdpi.com Heterocycles are a fundamental component of the vast majority of marketed drugs. mdpi.com Current research is heavily focused on developing innovative and efficient synthetic methods to create diverse libraries of these compounds. rsc.org

Key trends in this field include the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step, saving time and resources. numberanalytics.comthieme-connect.com Flow chemistry, where reactions are performed in continuous-flow reactors, is another modern approach that offers improved control, safety, and scalability over traditional batch chemistry. numberanalytics.com Furthermore, the integration of computational tools, such as artificial intelligence and machine learning, is revolutionizing the field. These technologies can predict the properties of virtual compounds, optimize reaction conditions, and identify novel synthetic pathways, thereby accelerating the drug discovery process. numberanalytics.comijprajournal.com

There is also a significant emphasis on "green chemistry" principles, aiming to develop more environmentally friendly synthetic routes that reduce waste and the use of hazardous materials. ijprajournal.com The ultimate goal of these research trajectories is to expand the accessible "chemical space" of drug-like molecules, providing a richer pool of compounds for screening against various diseases and ultimately leading to the development of new and more effective medicines. mdpi.comrsc.org

Structure

3D Structure

属性

IUPAC Name |

1-[(2-bromophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMGHASNRFVHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromobenzyl 4 Ethylpiperazine

Retrosynthetic Strategies and Precursor Selection for 1-(2-Bromobenzyl)-4-ethylpiperazine

Retrosynthetic analysis of this compound reveals two primary disconnection approaches. The most common strategy involves the disconnection of the C-N bond between the benzyl (B1604629) group and the piperazine (B1678402) ring. This leads to two key precursors: 2-bromobenzyl bromide (or a related halide) and 1-ethylpiperazine (B41427). This approach is favored due to the commercial availability and relative reactivity of these starting materials.

A second, less common, disconnection can be made at the ethyl group on the piperazine nitrogen. This would involve precursors such as 1-(2-bromobenzyl)piperazine (B1269321) and an ethylating agent. However, the first approach is generally more direct and efficient.

The selection of precursors is critical for a successful synthesis. For the first strategy, 2-bromobenzyl bromide is a common choice as the electrophile. It can be synthesized from 2-bromotoluene (B146081) through radical bromination. 1-Ethylpiperazine serves as the nucleophile. For the second approach, 1-(2-bromobenzyl)piperazine would need to be synthesized first, typically from piperazine and 2-bromobenzyl bromide, followed by ethylation.

Optimized Reaction Conditions and Synthetic Pathways for this compound

The synthesis of this compound is typically achieved through nucleophilic substitution. A common pathway involves the reaction of 2-bromobenzyl bromide with 1-ethylpiperazine.

Optimized Reaction Conditions:

| Parameter | Condition |

| Solvent | Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used. |

| Base | An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (B128534) (Et₃N) is employed to neutralize the HBr formed during the reaction and to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. |

| Temperature | The reaction is typically carried out at room temperature to moderate temperatures. |

| Monitoring | Reaction progress is often monitored by thin-layer chromatography (TLC). |

| Purification | The final product is usually purified by silica (B1680970) gel column chromatography. |

A representative synthetic pathway is the reductive amination of 6-bromonicotinaldehyde (B16785) with N-ethylpiperazine using sodium triacetoxyborohydride. mdpi.com This is then followed by further transformations to yield related structures, highlighting the utility of this core. mdpi.com

Principles of Sustainable Synthesis Applied to this compound Production

The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. Key areas of focus include:

Atom Economy: The primary synthetic route, a nucleophilic substitution, generally has good atom economy as most atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Exploring the use of greener solvents, such as ethanol (B145695) or water, instead of traditional chlorinated solvents like dichloromethane, can significantly reduce the environmental impact. mdpi.comnih.gov A base-induced, three-component reaction for the synthesis of related sulfur-containing ethyl piperazine compounds has been reported using ethanol as a solvent. mdpi.comnih.gov

Catalysis: The use of catalytic methods can reduce the need for stoichiometric reagents and minimize waste. While the direct synthesis of this compound often proceeds without a catalyst, related piperazine syntheses have utilized palladium catalysts for coupling reactions. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature, when feasible, reduces energy consumption.

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize byproduct formation is a core principle of sustainable synthesis.

Mechanistic Aspects of Catalytic Systems Employed in the Synthesis of this compound

While the direct synthesis of this compound via nucleophilic substitution is often uncatalyzed, related syntheses of piperazine-containing compounds utilize various catalytic systems.

Nucleophilic Substitution: The fundamental reaction for forming the target compound is a nucleophilic substitution (SN2) reaction. The nitrogen atom of 1-ethylpiperazine, acting as a nucleophile, attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion. mdpi.comnih.gov The presence of a base facilitates this by deprotonating the secondary amine of the piperazine, thereby increasing its nucleophilicity.

Palladium-Catalyzed Buchwald-Hartwig Amination: In the synthesis of more complex piperazine derivatives, palladium-catalyzed Buchwald-Hartwig amination is a key reaction. mdpi.comacs.org This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. The catalytic cycle typically involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination of the amine to the palladium center.

Deprotonation of the amine by a base to form a palladium-amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Other Catalytic Systems: Other metals like copper and iron have also been used in the synthesis of related heterocyclic compounds, often in one-pot, multicomponent reactions. frontiersin.org For instance, copper(I) has been used to catalyze the reaction between 1-(2-bromophenyl)methanamines and amidines. frontiersin.org

Comparative Analysis of Yields and Efficiency Across Different Synthetic Routes to this compound

The efficiency and yield of synthesizing this compound and its analogs are highly dependent on the chosen synthetic route and reaction conditions.

| Synthetic Route | Key Reagents | Typical Yield | Notes |

| Nucleophilic Substitution | 2-bromobenzyl bromide, 1-ethylpiperazine, K₂CO₃ or Et₃N | High | This is the most direct and commonly used method. Yields can be optimized by careful control of reaction parameters. |

| Reductive Amination | 6-bromonicotinaldehyde, N-ethylpiperazine, Sodium triacetoxyborohydride | 71% (for a related intermediate) | This method is useful for constructing the piperazine moiety from an aldehyde precursor. mdpi.com |

| Multicomponent Reactions | Varies | Moderate to Good | These reactions offer the advantage of building complex molecules in a single step but may require more optimization to achieve high yields. rug.nl |

| Buchwald-Hartwig Amination | Aryl bromide, N-methylpiperazine, Pd(OAc)₂, (±)-BINAP, Cs₂CO₃ | High | This is a powerful method for forming the aryl-piperazine bond, often providing high yields for complex substrates. csic.es |

The choice of synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the need for structural diversity in related analogs. For the specific synthesis of this compound, the direct nucleophilic substitution of 2-bromobenzyl bromide with 1-ethylpiperazine remains the most straightforward and likely highest-yielding approach.

Elucidation of Reaction Mechanisms and Kinetics in 1 2 Bromobenzyl 4 Ethylpiperazine Synthesis

Detailed Mechanistic Pathways of Key Bond-Forming Reactions

The principal method for synthesizing 1-(2-Bromobenzyl)-4-ethylpiperazine involves the N-alkylation of 4-ethylpiperazine with a 2-bromobenzyl halide, such as 2-bromobenzyl bromide. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net

In this pathway, the key bond-forming event is the nucleophilic attack of the secondary amine nitrogen of the 4-ethylpiperazine ring on the electrophilic benzylic carbon of the 2-bromobenzyl halide. The nitrogen atom, possessing a lone pair of electrons, acts as the nucleophile. The reaction is typically facilitated by the presence of a base, which deprotonates the piperazine (B1678402) nitrogen, thereby increasing its nucleophilicity and reaction rate. The attack occurs from the backside relative to the leaving group (the bromide ion), leading to a single transition state where the C-N bond is partially formed and the C-Br bond is partially broken. Finally, the bromide ion is expelled, resulting in the formation of the desired product, this compound.

Alternative strategies for N-alkylation of piperazines exist, such as reactions with alcohols catalyzed by transition metals like palladium or iridium. researchgate.netchemrxiv.org These methods often proceed through a "borrowing hydrogen" mechanism, which involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an enamine or imine, followed by hydrogenation of the intermediate to yield the N-alkylated product. researchgate.netchemrxiv.org However, for the direct reaction between 2-bromobenzyl halide and 4-ethylpiperazine, the SN2 pathway is the most direct and common mechanistic route.

Kinetic Rate Law Determination and Activation Energy Analysis

The corresponding rate law is expressed as: Rate = k[2-bromobenzyl halide][4-ethylpiperazine]

Here, 'k' represents the second-order rate constant.

While specific kinetic data, such as the rate constant and activation energy for this particular reaction, are not extensively documented in publicly available literature, analysis of related piperazine reactions provides insight into the expected kinetic parameters. For instance, kinetic studies on the oxidation of 1-ethylpiperazine (B41427) by bromamine-T have been conducted, and the activation parameters were determined. researchgate.netscirp.org Although this is a different reaction type (oxidation vs. substitution), the data illustrates the parameters that are typically evaluated.

| Parameter | Value |

|---|---|

| Ea (Activation Energy) | 62.7 kJ/mol |

| ΔH‡ (Enthalpy of Activation) | 60.2 kJ/mol |

| ΔS‡ (Entropy of Activation) | -69.5 J/K·mol |

| ΔG‡ (Gibbs Free Energy of Activation) | 81.0 kJ/mol |

| log A (Frequency Factor) | 9.5 |

These values, particularly the negative entropy of activation (ΔS‡), are characteristic of a bimolecular reaction, consistent with an associative mechanism where the transition state is more ordered than the reactants. researchgate.net A similar profile would be anticipated for the SN2 synthesis of this compound.

Stereoselective Aspects in the Formation of this compound (if applicable)

The synthesis of this compound from achiral precursors, 4-ethylpiperazine and 2-bromobenzyl bromide, is not a stereoselective process. The reaction does not create any new chiral centers. The product molecule itself is achiral as it possesses a plane of symmetry.

Stereoselectivity becomes a critical consideration in piperazine synthesis only when:

The starting materials already contain stereocenters.

The reaction introduces a new chiral center. For example, computational studies on the alkylation of substituted 2-oxopiperazines at the C3 position show that the reaction can be highly stereoselective, leading to a preferred enantiomer. benjamin-bouvier.fr This occurs because the alkylation happens at a carbon atom within the ring, creating a new stereocenter, and the existing chirality of the molecule directs the approach of the electrophile. benjamin-bouvier.fr

Since the N-alkylation to form this compound occurs at a nitrogen atom and does not generate a stereocenter, stereoselective aspects are not applicable to this specific synthesis.

Computational Probes of Transition States and Intermediates in this compound Synthesis

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for investigating the intricate details of reaction mechanisms, including the structures and energetics of transition states and intermediates. researchgate.netacs.org For the SN2 synthesis of this compound, DFT calculations can model the reaction pathway.

These computational probes would focus on:

Modeling the Transition State: The calculations can determine the precise geometry of the single transition state. This state is characterized by a trigonal bipyramidal arrangement around the benzylic carbon, with the incoming nucleophile (piperazine nitrogen) and the outgoing leaving group (bromide) in apical positions. The energy of this transition state is crucial for determining the activation energy of the reaction.

Mapping the Reaction Coordinate: By calculating the energy at various points along the reaction pathway, a full energy profile can be constructed. This would visualize the energy changes as the reactants approach, pass through the transition state, and form the products.

Analyzing Intermolecular Interactions: Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to study the noncovalent interactions that stabilize the transition state. researchgate.netresearchgate.net

Studies on similar systems have successfully used these methods. For example, DFT calculations have been employed to understand the origin of stereoselectivity in the alkylation of oxopiperazine derivatives by scrutinizing the structures and energetics of pre-reaction complexes, transition states, and post-reaction complexes. benjamin-bouvier.fr Similarly, high-level theoretical methods have been applied to study the transition states in the atmospheric oxidation of piperazine derivatives. acs.org Applying these computational techniques to the synthesis of this compound would provide a quantitative understanding of its reaction mechanism and kinetics.

Advanced Structural Characterization of 1 2 Bromobenzyl 4 Ethylpiperazine

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS, FT-IR)

The definitive structural elucidation of 1-(2-Bromobenzyl)-4-ethylpiperazine would rely on a combination of high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) would confirm the basic carbon-hydrogen framework. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to establish connectivity between the 2-bromobenzyl group, the ethyl group, and the piperazine (B1678402) ring. However, specific, experimentally determined NMR spectral data for this compound are not found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis would be used to determine the compound's exact mass and elemental composition, confirming its molecular formula (C₁₃H₁₉BrN₂). While theoretical exact masses can be calculated, published experimental HRMS data for this compound are unavailable.

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would identify the characteristic vibrational modes of the functional groups present. Key absorptions would include C-H stretching vibrations from the aromatic and aliphatic regions, C-N stretching of the tertiary amines, and vibrations characteristic of the ortho-substituted benzene (B151609) ring. No specific FT-IR spectrum for this compound has been published.

To illustrate the type of data obtained for similar molecules, the related compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed characteristic IR bands for aromatic C-H stretching around 3040 cm⁻¹ and aliphatic C-H stretching at 2883 cm⁻¹ and 2831 cm⁻¹.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This analysis would provide definitive information on bond lengths, bond angles, and the conformation of the piperazine ring and its substituents. A search of crystallographic databases reveals no deposited crystal structure for this compound. For comparison, the crystal structure has been determined for other bromobenzyl piperazine derivatives, such as (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, confirming its molecular geometry and intermolecular interactions in the solid state.

Conformational Preferences and Dynamics of this compound in Solution and Solid States

The piperazine ring typically adopts a chair conformation to minimize steric strain. For this compound, the substituents on the nitrogen atoms (2-bromobenzyl and ethyl groups) can exist in either axial or equatorial positions.

In the absence of specific experimental or computational studies for this compound, it is generally expected that the bulkier 2-bromobenzyl group would preferentially occupy the equatorial position to reduce steric hindrance. The dynamics of the ring (e.g., chair-to-chair interconversion) and the rotation around the C-N bonds could be studied using variable-temperature NMR experiments. However, no such studies have been reported for this compound.

Vibrational Spectroscopy and Conformational Analysis of this compound

Vibrational spectroscopy, including FT-IR and Raman techniques, coupled with computational modeling (e.g., Density Functional Theory, DFT), is a standard method for analyzing the conformational landscape of molecules. Different conformers (e.g., equatorial vs. axial) would exhibit distinct vibrational frequencies. By comparing experimental spectra with calculated spectra for different possible conformations, the most stable conformer in a given state (gas, solution, or solid) can be identified. This type of detailed conformational and vibrational analysis has not been published for this compound.

Chiral Resolution and Absolute Configuration Determination (if applicable)

This section is not applicable to this compound. The molecule does not possess any chiral centers (stereocenters) and is therefore achiral. It cannot be resolved into enantiomers, and there is no absolute configuration to be determined.

Computational Chemistry and Theoretical Investigations of 1 2 Bromobenzyl 4 Ethylpiperazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There is currently a lack of published research utilizing Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 1-(2-Bromobenzyl)-4-ethylpiperazine. DFT is a powerful quantum mechanical modeling method used to examine the electronic properties of molecules. wikipedia.org Such calculations could provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and reactivity indices. This information is crucial for predicting its chemical behavior, stability, and potential sites for electrophilic and nucleophilic attack. The absence of these fundamental calculations means that the electronic characteristics of this compound are not yet theoretically established.

Molecular Modeling and Dynamics Simulations of this compound

No specific molecular modeling or molecular dynamics (MD) simulation studies for this compound have been reported in the available scientific literature. MD simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations could reveal its dynamic behavior, interactions with solvents, and conformational flexibility. Such studies are instrumental in understanding how the molecule behaves in a simulated biological or chemical environment, which is essential for applications in drug discovery and materials science. Without these simulations, our understanding of the molecule's behavior at an atomistic level over time is purely speculative.

Prediction of Spectroscopic Signatures from Quantum Chemical Calculations

The prediction of spectroscopic signatures for this compound through quantum chemical calculations is another area where published data is absent. Quantum chemical methods can be employed to calculate and predict various spectroscopic properties, such as NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectra. nih.govrsc.org These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of the synthesized compound. The lack of such predictive studies means that researchers currently have no theoretical benchmark to aid in the spectroscopic characterization of this compound.

Exploration of Conformational Energy Landscapes

A detailed exploration of the conformational energy landscape of this compound has not been documented. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their corresponding energy levels. libretexts.org By mapping the potential energy surface, it is possible to identify the most stable (lowest energy) conformations of the molecule. ethz.chnih.gov This information is critical as the conformation of a molecule often dictates its biological activity and physical properties. The absence of this analysis for this compound means that its preferred three-dimensional structure and the energy barriers between different conformations are unknown.

In Silico Prediction of Potential Interaction Profiles

There are no available in silico studies predicting the potential interaction profiles of this compound. In silico methods, such as molecular docking, are used to predict how a molecule might bind to a biological target, such as a protein or enzyme. nih.gov These predictions are a cornerstone of modern drug discovery, helping to identify potential drug candidates and understand their mechanism of action. researchgate.net Without these predictive studies, the potential biological targets and interaction modes of this compound remain uncharacterized from a computational standpoint.

Chemistry of Precursors and Synthesis of Analogues of 1 2 Bromobenzyl 4 Ethylpiperazine

Reactivity Profiling of the 2-Bromobenzyl Substructure

The 2-bromobenzyl group possesses two key reactive sites: the benzylic carbon and the bromine-substituted aromatic carbon. This duality in reactivity allows for a wide range of chemical transformations.

The benzylic position is susceptible to nucleophilic substitution reactions (SN1 and SN2), where the bromine atom on the ring can influence the reaction rate. The primary benzylic halide structure favors SN2 reactions with various nucleophiles. Furthermore, this position is also amenable to radical bromination using reagents like N-bromosuccinimide (NBS), which proceeds via a radical intermediate. youtube.com

The bromine atom attached to the benzene (B151609) ring is a versatile handle for various cross-coupling reactions. It can participate in well-established transformations such as:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.

Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent (R-MgBr) by reacting with magnesium metal, which can then be used to react with a variety of electrophiles. wikipedia.org

The ortho-position of the bromine relative to the benzyl (B1604629) group can introduce steric effects and electronic modifications that influence the reactivity at both the benzylic carbon and the aryl carbon. For instance, ortho-lithiation followed by reaction with an electrophile can be a viable strategy for further functionalization. beilstein-journals.org

Table 1: Potential Reactions of the 2-Bromobenzyl Substructure

| Reaction Type | Reactive Site | Typical Reagents | Product Type |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Benzylic Carbon | Amines, Alkoxides, Cyanides | Substituted Benzyl Ethers, Amines, etc. |

| Radical Bromination | Benzylic Carbon | N-Bromosuccinimide (NBS), Light/Heat | Dibrominated Benzyl Product |

| Suzuki Coupling | Aryl Carbon (C-Br) | Ar-B(OH)2, Pd Catalyst, Base | Biphenyl Derivatives |

| Buchwald-Hartwig Amination | Aryl Carbon (C-Br) | R-NH2, Pd Catalyst, Base | N-Aryl Derivatives |

| Grignard Formation | Aryl Carbon (C-Br) | Mg, THF/Ether | Aryl Magnesium Bromide |

Strategic Modifications of the Piperazine (B1678402) Core in 1-(2-Bromobenzyl)-4-ethylpiperazinetandfonline.com

The piperazine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and synthetic tractability. mdpi.comtandfonline.com Its two nitrogen atoms provide handles for introducing diverse substituents, which can modulate a compound's pharmacological and pharmacokinetic profile. tandfonline.comeurekaselect.com

Strategic modifications to the piperazine core in 1-(2-bromobenzyl)-4-ethylpiperazine can be approached in several ways:

Modification at the N-4 Position: The ethyl group at the N-4 position can be readily replaced with a wide variety of other functional groups. Standard N-alkylation reactions with different alkyl halides or reductive amination with aldehydes/ketones can introduce diverse alkyl, aryl, or heterocyclic moieties. mdpi.com This allows for fine-tuning of properties like lipophilicity, basicity, and target engagement.

C-H Functionalization: While less common, recent advances have enabled the direct functionalization of the C-H bonds on the piperazine ring's carbon atoms. mdpi.com These methods, which include directed lithiation or photoredox catalysis, provide access to novel substitution patterns that were previously difficult to achieve, expanding the structural diversity of piperazine-based compounds. mdpi.com

Desymmetrization: The symmetric piperazine core can be desymmetrized using multicomponent reactions like the split-Ugi reaction. nih.gov This allows for the regioselective introduction of different substituents on the two nitrogen atoms in a single step, offering a rapid route to diverse compound libraries. nih.gov

Table 2: Strategies for Piperazine Core Modification

| Modification Strategy | Description | Example Reaction |

|---|---|---|

| N-4 Alkylation/Arylation | Replacement of the ethyl group with other substituents to modulate physicochemical properties. mdpi.com | Reaction with various alkyl halides or aryl halides (e.g., Buchwald-Hartwig). mdpi.com |

| C-H Functionalization | Direct introduction of substituents onto the carbon backbone of the piperazine ring. mdpi.com | Directed ortho-metalation followed by electrophilic quench. mdpi.com |

| Scaffold Hopping | Replacement of the piperazine ring with other cyclic diamines like 1,4-diazepane or homopiperazine. eurekaselect.com | Synthesis from alternative diamine precursors. |

Synthesis of Structural Analogues and Bioisosteres of 1-(2-Bromobenzyl)-4-ethylpiperazinemdpi.comontosight.ai

The synthesis of structural analogues and bioisosteres is a cornerstone of medicinal chemistry for optimizing lead compounds.

Structural Analogues: The synthesis of this compound itself typically involves the N-alkylation of N-ethylpiperazine with 2-bromobenzyl bromide or chloride. This is a common method for preparing N-alkyl piperazine derivatives. mdpi.com Analogues can be synthesized by varying either of the starting materials. For instance:

Using different N-alkylpiperazines (e.g., N-methylpiperazine, N-propylpiperazine) in the reaction with 2-bromobenzyl bromide yields analogues with different N-4 substituents.

Using differently substituted benzyl halides (e.g., 3-bromobenzyl bromide, 4-chlorobenzyl bromide, 2-methoxybenzyl bromide) allows for the exploration of the structure-activity relationship of the benzyl moiety. mdpi.com

Bioisosteres: Bioisosteric replacement involves substituting a functional group with another that has similar steric and electronic properties. estranky.sk This can lead to improved potency, selectivity, or metabolic stability. acs.org

Aryl Bromine Replacement: The bromine atom can be replaced with other groups such as -Cl, -F, -CN, or -CF₃. These groups can alter the electronic nature and lipophilicity of the aromatic ring.

Piperazine Ring Bioisosteres: The piperazine ring can be replaced by other cyclic structures like piperidine (B6355638), morpholine, or thiomorpholine (B91149) to explore the impact of basicity and hydrogen bonding capacity. mdpi.com Non-classical bioisosteres such as diazabicycloalkanes can also be considered to impart conformational rigidity.

Benzylic CH₂ Group Replacement: The benzylic methylene (B1212753) bridge can be replaced with other linkers like -O-, -S-, or -NH- to create ether, thioether, or amine-linked analogues, respectively. acs.org

Table 3: Synthesis of Analogues via Nucleophilic Substitution

| N-Substituted Piperazine | Benzyl Halide | Resulting Analogue |

|---|---|---|

| 1-Ethylpiperazine (B41427) | 2-Bromobenzyl bromide | This compound |

| 1-Methylpiperazine | 2-Bromobenzyl bromide | 1-(2-Bromobenzyl)-4-methylpiperazine |

| 1-Ethylpiperazine | 4-Bromobenzyl bromide | 1-(4-Bromobenzyl)-4-ethylpiperazine |

| 1-Ethylpiperazine | 2-Chlorobenzyl chloride | 1-(2-Chlorobenzyl)-4-ethylpiperazine |

This compound as a Building Block in Complex Molecule Synthesisrug.nl

The dual reactivity of this compound makes it a valuable building block for constructing more elaborate molecular architectures. The aryl bromide functionality is particularly useful for introducing the entire (4-ethylpiperazin-1-yl)methylphenyl moiety into a larger molecule via cross-coupling reactions.

For example, it can be used in palladium-catalyzed Suzuki coupling reactions. By reacting this compound with an aryl or heteroaryl boronic acid, complex biaryl structures can be synthesized. This strategy is frequently employed in drug discovery to link different pharmacophoric fragments.

Similarly, in a Buchwald-Hartwig amination, the compound could be coupled with a primary or secondary amine to form a new C-N bond, linking the piperazine-containing fragment to another part of a target molecule. The use of this compound as a synthon allows for the late-stage introduction of the ethylpiperazine group, which can impart desirable pharmacokinetic properties such as improved solubility and bioavailability. tandfonline.com

Exploration of Biological Interaction Mechanisms in Vitro and Pre Clinical Focus

Molecular Target Identification and Validation (e.g., receptor binding, enzyme kinetics in vitro)

While direct molecular target identification for 1-(2-Bromobenzyl)-4-ethylpiperazine is not extensively documented in publicly available research, the structural motifs of the compound suggest likely interactions with several classes of biological targets. The piperazine (B1678402) ring is a well-known scaffold in medicinal chemistry, frequently found in compounds targeting central nervous system (CNS) receptors. nih.govresearchgate.net

Many benzylpiperazine derivatives exhibit activity at serotonin (B10506) and dopamine (B1211576) receptors, modulating neurotransmitter systems. For instance, benzylpiperazine (BZP) and its analogues are known to potentiate dopamine, serotonin, and noradrenaline neurotransmission. researchgate.net Specifically, compounds with a substituted benzyl (B1604629) group attached to a piperazine ring have been investigated as ligands for various receptors. A related compound, 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine, has been identified as a ligand for serotonin receptors 5-HT1A, 5-HT2A, and 5-HT2C. nih.gov

Furthermore, benzylpiperazine derivatives have shown high affinity for sigma-1 (σ1) receptors, which are chaperone proteins that modulate various neurotransmitter systems. acs.orgnih.gov The general pharmacophore for sigma-1 receptor ligands includes a central basic nitrogen and two hydrophobic regions, a model that this compound fits. acs.org Another analogue, (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172), was identified as a selective ligand for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), with a high binding affinity (IC50 = 27 nM). nih.gov

Some piperazine derivatives bearing a bromobenzyl group have also been investigated for their antibacterial properties. For example, 2-furyl[4-(2-bromobenzyl)-1-piperazinyl]methanone showed significant activity against S. Typhi, with its efficacy attributed to the presence of the 2-bromobenzyl group. pjps.pk

Ligand-Protein Interaction Studies of this compound (e.g., surface plasmon resonance, isothermal titration calorimetry)

For piperazine derivatives targeting sigma-1 receptors, molecular docking studies have been crucial in understanding their binding. These studies often reveal that the protonated piperazine nitrogen forms key interactions, while the aromatic portions of the molecule engage with hydrophobic pockets within the receptor. nih.govacs.org For instance, in dual histamine (B1213489) H3 and sigma-1 receptor ligands, the piperazine or piperidine (B6355638) moiety is a critical structural element for activity, with interactions often involving key amino acid residues like E172 and Y206 in the sigma-1 receptor. nih.govacs.org

In the case of the PPARβ/δ ligand DG172, time-resolved fluorescence resonance energy transfer (TR-FRET)-based competitive ligand binding and coregulator interaction assays were used to characterize its binding and inverse agonist properties. nih.gov Molecular docking studies of other piperazine-containing compounds have shown that the piperazine ring can form hydrogen bonds and hydrophobic interactions within the binding site of target proteins, such as the Mycobacterium tuberculosis RNA polymerase. researchgate.net The stability of such ligand-protein interactions is often gauged by the length of hydrogen bonds, with shorter bonds indicating stronger connections. researchgate.net

Table 1: Potential Ligand-Protein Interactions Based on Analogous Compounds

| Analogous Compound Class | Potential Target | Key Interacting Residues/Features | Interaction Type | Reference |

|---|---|---|---|---|

| Benzylpiperazines | Sigma-1 Receptor | E172, Y206, Hydrophobic Pockets | Ionic, Hydrophobic | nih.govacs.org |

| (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile | PPARβ/δ | Not specified | Competitive Binding | nih.gov |

| 1,4-di(aryl) substituted piperazines | Mtb RNAP | ASN-493 | Hydrogen Bonding | researchgate.net |

Cellular Mechanistic Studies (e.g., pathway modulation, specific protein expression in vitro)

The cellular mechanisms of this compound are inferred from studies on related compounds. The PPARβ/δ inverse agonist DG172 was shown to down-regulate the transcription of the PPARβ/δ target gene Angptl4 in mouse myoblasts, demonstrating a clear effect on a specific cellular pathway. nih.gov Other research has shown that some benzoylpiperazine derivatives can influence cell cycle progression and induce apoptosis in cancer cells, possibly through the induction of DNA damage response pathways.

In the context of P-glycoprotein (P-gp) inhibition, a known mechanism of multidrug resistance in cancer, certain piperazine derivatives have been shown to be effective. One study demonstrated that a piperazine derivative significantly enhanced the cellular uptake and reduced the efflux of a P-gp substrate drug in vitro. nih.gov This suggests a mechanism involving the modulation of transporter protein activity.

Studies on pyrazole (B372694) derivatives, which can also feature piperazine moieties, have shown they can inhibit superoxide (B77818) anion production, lipid peroxidation, and NADPH oxidase activity in platelets, indicating a protective effect against oxidative stress. nih.gov This points to a potential mechanism involving the modulation of cellular redox pathways.

Derivation of Structure-Activity Relationships (SAR) from In Vitro Mechanistic Data

The structure-activity relationships (SAR) for piperazine derivatives are highly dependent on the nature and position of the substituents on both the piperazine ring and the aromatic moieties. nih.goveurekaselect.com

Piperazine Ring: The piperazine ring itself is often essential for whole-cell activity in various contexts, such as in inhibitors of Mycobacterium tuberculosis IMPDH. nih.gov Modifications to the ring, such as adding a methyl group, can lead to a profound loss of activity. nih.gov The basicity of the piperazine nitrogens is a key feature, contributing to improved pharmacokinetic properties and target affinity. eurekaselect.com

N-Ethyl Group: The substitution on the second nitrogen of the piperazine ring is critical. In a series of flavonoid derivatives with antiangiogenic activity, compounds with N-methylpiperazine and N-ethylpiperazine substituents lost their activity, whereas an unsubstituted piperazine retained it. mdpi.com This highlights the sensitivity of activity to the nature of the N-substituent.

2-Bromobenzyl Group: The substitution pattern on the benzyl ring is crucial for affinity and selectivity. For halogenated N,N´-diphenethylethylenediamines binding to the sigma-1 receptor, substitution at the 3- or 4-positions of the aromatic ring conferred higher affinity than substitution at the 2-position. hilarispublisher.com This suggests that the ortho-position of the bromine in this compound may influence its binding properties, potentially due to steric effects. hilarispublisher.com However, in a series of antibacterial agents, a 2-bromobenzyl group was found to be credible for the high activity of one of the molecules. pjps.pk

Table 2: General Structure-Activity Relationships for Benzylpiperazine Derivatives

| Structural Moiety | Modification | General Effect on Activity | Reference |

|---|---|---|---|

| Piperazine Ring | Methylation of the ring | Loss of activity | nih.gov |

| N-Substituent | Small alkyl groups (e.g., ethyl) | Can decrease activity depending on the target | mdpi.com |

| Benzyl Ring Substituent | Halogen at position 2 | May decrease affinity due to steric hindrance | hilarispublisher.com |

| Halogen at position 2 | Can increase antibacterial activity | pjps.pk |

Pharmacophore Modeling and Computational Drug Design Principles Applied to this compound

Pharmacophore modeling is a powerful tool in drug design used to identify the essential structural features required for biological activity. For piperazine-containing compounds, pharmacophore models have been developed for a wide range of targets. researchgate.net

A common pharmacophore model for sigma-1 receptor ligands, for which benzylpiperazines show affinity, consists of two distal hydrophobic regions and a central positive ionizable nitrogen. acs.org The 2-bromobenzyl group and the ethyl group of this compound would likely occupy these hydrophobic regions, with the protonated piperazine nitrogen serving as the central basic feature.

Computational drug design often employs molecular docking to predict the binding orientation of a ligand within a protein's active site. hibiscuspublisher.com For piperazine derivatives, docking studies help to understand how different substituents contribute to binding affinity. For example, docking studies on multifunctional piperazine derivatives targeting Mtb RNAP helped to rationalize their antitubercular activity, showing strong binding with key residues like ASN-493. researchgate.net Such in silico methods are essential for designing new molecules with improved potency and selectivity prior to their synthesis and preclinical testing. researchgate.net

Table 3: Common Pharmacophore Features for Piperazine-Based Ligands

| Target Class | Key Pharmacophoric Features | Reference |

|---|---|---|

| Sigma-1 Receptor | Two hydrophobic regions, one central basic nitrogen | acs.org |

| General GPCRs | Basicity of piperazine is key for selectivity | sigmaaldrich.com |

Development of Analytical Methodologies for 1 2 Bromobenzyl 4 Ethylpiperazine

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity and Quantitative Analysis

Chromatographic techniques are the cornerstone for separating 1-(2-Bromobenzyl)-4-ethylpiperazine from starting materials, by-products, or complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing purity and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of piperazine (B1678402) derivatives. rdd.edu.iq A method for analyzing this compound would typically employ reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. dokumen.pub The development of a core HPLC method involves several stages, including the selection of an appropriate column, mobile phase, and detector. dokumen.pub

For a compound with the structural characteristics of this compound, a C18 column would likely be effective. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient or isocratic elution would be optimized to achieve a sharp peak shape and good resolution from any impurities. Detection is commonly performed using a UV detector, as the benzyl (B1604629) group provides a strong chromophore. For more selective and sensitive analysis, an HPLC system can be coupled with a mass spectrometer (LC-MS). researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Piperazine Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for reverse-phase separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides proton source for MS detection and organic modifier for elution. |

| Gradient | 5% B to 95% B over 15 min | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detector | UV at 254 nm or Mass Spectrometer | UV for general detection; MS for identification and quantification. |

| Injection Volume | 10 µL | Standard volume for introducing the sample. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another principal technique used for the analysis of volatile and thermally stable compounds like many piperazine derivatives. scholars.direct It offers excellent separation efficiency and provides structural information through mass spectral data. researchgate.net For this compound, the analysis would involve injection into a heated port to vaporize the sample, which is then carried by an inert gas through a capillary column. The fragmentation pattern generated by electron ionization (EI) in the mass spectrometer is unique to the molecule and acts as a chemical fingerprint, allowing for definitive identification. researchgate.net GC-MS methods have been successfully developed for the simultaneous separation and identification of multiple piperazine derivatives, including isomers, which can be challenging to distinguish by other means. rsc.org

Table 2: Representative GC-MS Conditions for Piperazine Derivative Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, low-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. mdpi.com |

| Oven Program | Start at 70°C, ramp to 280°C at 10°C/min | Temperature gradient to separate compounds based on boiling points. mdpi.com |

| Injector Temp | 250°C | Ensures complete vaporization of the sample. mdpi.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy to produce reproducible fragmentation patterns. mdpi.com |

| Mass Range | 50-550 m/z | Scan range to detect the parent ion and key fragments. |

Advanced Spectroscopic Methods for Trace Analysis and Metabolite Identification (in research contexts)

In research settings, particularly in pharmacokinetic and metabolic studies, it is often necessary to detect and identify minute quantities of the parent compound and its metabolites in complex biological matrices.

For trace analysis , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity. researchgate.net This technique uses a triple quadrupole mass spectrometer to isolate a specific parent ion, fragment it, and then detect a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification at very low levels (nanogram or picogram per milliliter). High-resolution mass spectrometry (HRMS) techniques, such as those using Time-of-Flight (TOF) or Orbitrap analyzers, further enhance specificity by providing highly accurate mass measurements, which helps in distinguishing the target analyte from interfering substances. scispace.com

For metabolite identification , HRMS is indispensable. acs.org When this compound is incubated with liver microsomes or administered in preclinical studies, it may undergo various metabolic transformations, such as hydroxylation, N-dealkylation, or oxidation. MALDI-FTICR (Matrix-Assisted Laser Desorption/Ionization-Fourier Transform Ion Cyclotron Resonance) is another powerful HRMS technique that can be used to image the distribution of drugs and their metabolites directly in tissue sections with high molecular specificity. acs.org By comparing the high-resolution mass spectra of samples before and after metabolic activity, potential metabolites can be identified by their accurate mass. The structure of these metabolites can then be confirmed through MS/MS fragmentation experiments, which elucidate the site of metabolic modification. acs.org

Development of Robust Assays for In Vitro Biological Activity Evaluation

To investigate the potential biological effects of this compound in a controlled laboratory setting, various robust in vitro assays are employed. The choice of assay depends on the therapeutic area being investigated. Structurally related piperazine compounds have been evaluated for a wide range of activities, providing a template for testing this specific molecule. mdpi.com

Antimicrobial and Antifungal Activity: The biological activity of novel piperazine derivatives is often initially screened against a panel of bacteria and fungi. nih.gov Assays such as the broth microdilution method are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

Enzyme Inhibition Assays: Piperazine-containing molecules have been identified as inhibitors of various enzymes. nih.gov For example, assays can be developed to test the ability of this compound to inhibit enzymes relevant to specific diseases. This involves incubating the enzyme with its substrate and varying concentrations of the test compound. The enzyme's activity is then measured, often through a colorimetric or fluorometric readout, to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Receptor Binding Assays: If the compound is designed to target a specific G-protein coupled receptor (GPCR) or ion channel, receptor binding assays are essential. These assays measure the affinity of the compound for its target receptor. This is typically done using a radioligand or fluorescent ligand that is known to bind to the receptor. The ability of this compound to displace the known ligand is measured, allowing for the determination of its binding affinity (Ki).

Anti-proliferative and Cytotoxicity Assays: In the context of cancer research, the effect of the compound on cell viability and proliferation can be assessed. nih.gov Human tumor cell lines are treated with the compound, and assays like the MTT or MTS assay are used to measure cell metabolic activity, which correlates with the number of viable cells. This allows for the calculation of an IC₅₀ or GI₅₀ (concentration for 50% growth inhibition), providing a measure of the compound's cytotoxic or cytostatic potential. nih.gov

Table 3: Examples of In Vitro Assays Applicable to Piperazine Derivatives

| Assay Type | Purpose | Endpoint Measured | Example Application |

|---|---|---|---|

| Broth Microdilution | To assess antimicrobial activity. | Minimum Inhibitory Concentration (MIC) | Screening against bacterial and fungal strains. nih.gov |

| Enzyme Inhibition | To measure the potency of an enzyme inhibitor. | Half-maximal Inhibitory Concentration (IC₅₀) | Testing against targets like monoamine oxidase (MAO). nih.gov |

| Receptor Binding | To determine the affinity of a compound for a receptor. | Inhibition constant (Ki) or Displacement | Evaluating interaction with neurotransmitter receptors. |

Future Research Trajectories and Unanswered Questions for 1 2 Bromobenzyl 4 Ethylpiperazine

Unexplored Synthetic Avenues and Methodological Advancements

While the synthesis of N-substituted piperazines is well-established, there is still room for innovation, particularly in enhancing efficiency, sustainability, and scalability. mdpi.comnih.govresearchgate.netsciforum.net Traditional methods often involve multi-step procedures with protecting groups, which can be time-consuming and generate waste. mdpi.com

Future research could focus on the following:

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over conventional batch processing, including faster reaction times, improved yields, and enhanced safety. mdpi.comnih.govsciforum.netbeilstein-journals.org Applying flow chemistry or microwave reactors to the synthesis of 1-(2-Bromobenzyl)-4-ethylpiperazine could streamline its production, making it more accessible for research and potential commercial applications. mdpi.comnih.govbeilstein-journals.org A one-pot, one-step synthesis from a protonated piperazine (B1678402) without the need for a protecting group has been reported for other monosubstituted piperazines and could be adapted for this compound. mdpi.comnih.gov

Novel Catalytic Methods: The development of more efficient and selective catalysts for the N-alkylation of piperazines is a key area of interest. amazonaws.comdtu.dkresearchgate.net Research into photocatalytic N-alkylation using alcohols in the presence of supported metal catalysts, such as palladium on titanium dioxide, presents a greener alternative to traditional methods that use alkyl halides. researchgate.net Additionally, the use of heterogeneous catalysts, including metal ions supported on polymeric resins, could simplify product purification and catalyst recycling. mdpi.comresearchgate.net

Green Chemistry Approaches: Exploring the use of more environmentally benign solvents and reagents is crucial. For instance, the use of alcohols as alkylating agents, with water as the only byproduct, represents a significant step towards a more sustainable synthesis. dtu.dkchinesechemsoc.org

Design and Synthesis of Next-Generation Derivatives with Modulated Properties

The structural scaffold of this compound offers a versatile platform for designing next-generation derivatives with fine-tuned properties. benthamscience.comnih.govresearchgate.net Structure-activity relationship (SAR) studies on related compounds have shown that modifications to the benzyl (B1604629) and piperazine moieties can significantly impact biological activity. nih.govnih.govsemanticscholar.orgarabjchem.org

Key areas for future design and synthesis include:

Bioisosteric Replacement: The substitution of key functional groups with bioisosteres can modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.govacs.orgrsc.orgu-tokyo.ac.jp For example, replacing the bromine atom with other halogens or different functional groups could alter the binding affinity and selectivity for specific biological targets. nih.govnih.gov The replacement of the central 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) in other CB2 ligands has been shown to reduce affinity, highlighting the importance of the specific bioisosteric choice. rsc.org

Modification of the Linker: The ethyl group connecting the piperazine and benzyl moieties can be altered to explore the impact on conformational flexibility and interaction with target proteins. Introducing different linker lengths or rigidifying the structure could lead to enhanced potency or selectivity.

Substitution on the Aromatic Ring: The position and nature of substituents on the benzyl ring are critical for activity. nih.govnih.gov Systematic substitution with various electron-donating and electron-withdrawing groups can provide valuable SAR data and lead to the discovery of derivatives with improved properties. semanticscholar.org Studies on halogenated N,N'-diphenethylethylenediamines have shown that substitution at the 3- or 4-positions of the aromatic ring confers higher binding affinities than substitution at the 2-position. nih.gov

Deeper Computational Insights into the Reactivity and Biological Interactions

Computational methods are invaluable tools for understanding the behavior of molecules at the atomic level and for guiding the design of new compounds. researchgate.netresearchgate.netnih.govnih.govmdpi.com

Future computational studies on this compound could include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in understanding its chemical behavior and in predicting its reactivity in different environments.

Pharmacophore Modeling and QSAR: Developing pharmacophore models and quantitative structure-activity relationship (QSAR) models can help to identify the key structural features required for biological activity and to predict the activity of new derivatives before their synthesis. semanticscholar.org

Identification of Novel Mechanistic Targets for In Vitro Investigation

The piperazine scaffold is present in a wide range of biologically active compounds, suggesting that this compound may interact with multiple biological targets. benthamscience.comresearchgate.net Identifying these targets is crucial for understanding its mechanism of action and for discovering new therapeutic applications.

Future research in this area should focus on:

Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, and activity-based protein profiling can help to identify the specific proteins that bind to this compound. creative-biolabs.comrsc.orgfrontiersin.orgnih.gov These methods utilize probes derived from the compound to "fish" for its binding partners in complex biological samples. rsc.orgnih.gov

In Vitro Screening: Screening the compound against a broad panel of receptors, enzymes, and ion channels can reveal novel biological activities. nih.govmdpi.comherts.ac.ukresearchgate.netous-research.no Given its structural similarity to known psychoactive substances, investigating its effects on various neurotransmitter systems would be a logical starting point. nih.govmdpi.com

Development of Chemical Probes: The synthesis of well-characterized chemical probes based on the this compound structure is essential for target validation and for studying its role in cellular pathways. nih.govcaymanchem.comchemicalprobes.org These probes can be used to modulate the activity of a target protein in a controlled manner. caymanchem.com

Interdisciplinary Approaches to Research on this compound

A comprehensive understanding of this compound and its potential can only be achieved through collaborative, interdisciplinary research.

Future research should integrate expertise from:

Medicinal Chemistry and Chemical Biology: The design and synthesis of novel derivatives and chemical probes are fundamental to exploring the structure-activity relationships and biological functions of this compound. nih.gov

Computational Chemistry and Molecular Modeling: In silico studies are crucial for guiding the design of new molecules and for providing a deeper understanding of their interactions at the molecular level. researchgate.netnih.govnih.gov

Pharmacology and Toxicology: In vitro and in vivo studies are necessary to characterize the biological activity, mechanism of action, and safety profile of this compound and its derivatives. nih.govmdpi.comresearchgate.net

Radiochemistry and Medical Imaging: The development of radiolabeled analogs of this compound for use in Positron Emission Tomography (PET) could enable non-invasive in vivo imaging of its target distribution and density, providing valuable information for drug development and diagnostics. mdpi.comnih.govrug.nl

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in chemistry, biology, and medicine.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(2-Bromobenzyl)-4-ethylpiperazine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized by reacting piperazine with a benzyl halide (e.g., 2-bromobenzyl bromide) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the amine . Propargyl bromide or ethylating agents can introduce the 4-ethyl group. Monitoring via TLC (hexane:ethyl acetate gradients) and purification via silica gel chromatography (1:8 ethyl acetate:hexane) are standard .

- Key Variables : Reaction time (6–7 hours for complete substitution), stoichiometry (1.2 equiv. of alkylating agent), and temperature (room temperature for stability of bromobenzyl groups) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : NMR identifies substituent integration (e.g., ethyl group δ 1.2–1.4 ppm; bromobenzyl aromatic protons δ 7.3–7.6 ppm) .

- X-ray Diffraction : Resolves crystal packing and confirms chair conformation of the piperazine ring, as seen in analogous 4-(4-fluorobenzyl)piperazine derivatives .

- Mass Spectrometry : ESI-MS validates molecular weight (expected ~311 g/mol for C₁₃H₁₈BrN₂) .

Q. How is the biological activity of this compound preliminarily assessed in receptor studies?

- Assay Design :

- Radioligand Binding : Compete with -spiperone for dopamine D2/D3 receptors, using membrane preparations from transfected cells. IC₅₀ values indicate affinity .

- Functional Assays : Measure cAMP inhibition (for GPCR activity) or kinase inhibition (e.g., tyrosine kinases) via ELISA .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields of this compound in large-scale reactions?

- Challenges : Steric hindrance from the 2-bromobenzyl group reduces nucleophilic substitution efficiency.

- Solutions :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation .

- Switch to microwave-assisted synthesis (e.g., 80°C, 30 minutes) to accelerate kinetics .

- Employ flow chemistry for consistent mixing and temperature control .

Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?

- Case Study : If this compound shows conflicting D3 receptor binding across studies:

- Variable Analysis : Check assay conditions (pH, buffer salts) that alter protonation states of the piperazine nitrogen .

- Metabolite Interference : Use LC-MS to rule out degradation products during assays .

- Structural Analogues : Compare with 1-(3-bromobenzyl)-4-methylpiperazine to isolate electronic effects of substituents .

Q. How do computational models predict the binding mode of this compound to therapeutic targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to simulate interactions with dopamine D3 receptors (PDB: 3PBL). The bromine atom may occupy a hydrophobic subpocket .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key interactions: piperazine N-H with Asp110³·³² and bromine with Val189³·³⁶ .

Q. What crystallographic insights explain the conformational stability of this compound in solid-state structures?

- Findings : In analogous 4-(4-fluorobenzyl)piperazine salts, the piperazine ring adopts a chair conformation, stabilized by intramolecular C–H⋯N hydrogen bonds. The 2-bromo substituent may induce torsional strain, altering packing motifs .

- Techniques : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves dihedral angles between the bromobenzyl ring and piperazine plane (e.g., ~75° in similar compounds) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。